5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a tert-butyl group and a piperidin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a nitrile oxide intermediate, which can be generated in situ from an oxime and a chlorinating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-triazole
- 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole
Uniqueness
5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties compared to triazole and thiadiazole analogs. The oxadiazole ring can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable scaffold in various research applications.
Properties
Molecular Formula |
C12H21N3O |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
5-tert-butyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)11-14-10(15-16-11)8-9-4-6-13-7-5-9/h9,13H,4-8H2,1-3H3 |
InChI Key |
HOEIZXLQHYSTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CC2CCNCC2 |
Origin of Product |
United States |
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